molecular formula C22H26O2 B1632443 9,10-Dibutoxyanthracene CAS No. 76275-14-4

9,10-Dibutoxyanthracene

Cat. No.: B1632443
CAS No.: 76275-14-4
M. Wt: 322.4 g/mol
InChI Key: KSMGAOMUPSQGTB-UHFFFAOYSA-N
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Description

9,10-Dibutoxyanthracene is an organic compound derived from anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of butoxy groups at the 9 and 10 positions of the anthracene core. It is known for its favorable optical properties and is commonly used as an electron transfer sensitizer in photopolymerization processes .

Mechanism of Action

Target of Action

The primary target of 9,10-Dibutoxyanthracene is the oxygen present in the air . This compound is commonly used as an electron transfer sensitizer for photopolymerization due to its favorable optical properties .

Mode of Action

The interaction of This compound with its target, oxygen, results in the production of an endoperoxide species . This reaction is facilitated by the compound’s ability to absorb UV light, particularly in the region of 360–400 nm .

Biochemical Pathways

The interaction of This compound with oxygen leads to the formation of endoperoxides . This process is part of a broader biochemical pathway involving the oxidation of aromatic hydrocarbon compounds by singlet oxygen . The type of substituent, or the presence or absence of a substituent, is known to influence the reactivity .

Result of Action

The action of This compound results in the formation of an endoperoxide species . A secondary decomposition product is also formed during the photodecomposition of the endoperoxide species . These findings suggest that this compound can be used as a photo-induced oxygen scavenger .

Action Environment

The action of This compound is influenced by environmental factors such as light and oxygen levels. Its unique absorption zone of long UV wavelengths over 400 nm makes it potentially useful as a UVA absorber . Furthermore, its reactivity with oxygen suggests that its efficacy and stability may be affected by the presence and concentration of oxygen in its environment .

Biochemical Analysis

Biochemical Properties

9,10-Dibutoxyanthracene has been found to produce an endoperoxide species upon reaction with the oxygen present in air This suggests that it may interact with various enzymes and proteins involved in oxidative processes

Molecular Mechanism

This compound’s mechanism of action is largely based on its photoreactivity. Upon exposure to light, it can produce an endoperoxide species through a reaction with oxygen This process may involve binding interactions with biomolecules, potentially leading to changes in gene expression or enzyme activity

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been found to decompose upon long-term irradiation . This suggests that its effects may change over time, potentially influencing its stability, degradation, and long-term effects on cellular function. More in-depth in vitro or in vivo studies are needed to fully understand these temporal effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Dibutoxyanthracene typically involves the reaction of anthraquinone with n-butyryl chloride in the presence of sodium hydroxide and sodium hydrosulfite. This reaction yields an intermediate, which is then reduced to form this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale reactions similar to the laboratory synthesis, with optimizations for yield and purity.

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Singlet oxygen is a common reagent used in the oxidation of this compound.

    Photodegradation: Light exposure in the presence of air facilitates the degradation process.

Major Products Formed:

Scientific Research Applications

9,10-Dibutoxyanthracene has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its butoxy substituents, which impart distinct optical properties and reactivity compared to other 9,10-substituted anthracenes. Its ability to act as a photo-induced oxygen scavenger further distinguishes it from similar compounds .

Properties

IUPAC Name

9,10-dibutoxyanthracene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26O2/c1-3-5-15-23-21-17-11-7-9-13-19(17)22(24-16-6-4-2)20-14-10-8-12-18(20)21/h7-14H,3-6,15-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSMGAOMUPSQGTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C2C=CC=CC2=C(C3=CC=CC=C31)OCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20621211
Record name 9,10-Dibutoxyanthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20621211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76275-14-4
Record name 9,10-Dibutoxyanthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20621211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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